(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a unique combination of functional groups: a 4-chlorobenzenesulfonamido moiety, an imino linkage, and a 2-methylphenylcarboxamide substituent. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-15-6-2-4-8-20(15)25-22(28)19-14-16-7-3-5-9-21(16)31-23(19)26-27-32(29,30)18-12-10-17(24)11-13-18/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYSHNOVBVKNQ-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.
Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with 4-chlorobenzenesulfonylhydrazine under controlled conditions to form the desired sulfonylhydrazinylidene group.
Amidation Reaction: The final step involves the reaction of the intermediate with 2-methylaniline to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chromene core may also interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Chromene Derivatives
Key Observations :
- Sulfonamido vs. Sulfamoyl : The chlorobenzenesulfonamido group in the target compound offers greater steric bulk and electron-withdrawing effects than the sulfamoyl group in compound 12, which could influence target selectivity .
- Carboxamide Variations : The 2-methylphenylcarboxamide group may provide steric hindrance, reducing metabolic degradation compared to acetyl or heterocyclic substituents (e.g., tetrahydrofuranmethyl in ).
Biological Activity
The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide, belonging to the chromene family, shows promise in various biological applications. Chromenes are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a chromene core with a sulfonamide moiety and a carboxamide group, which enhance its pharmacological potential. The presence of the 4-chlorobenzenesulfonamido group is particularly significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit varying degrees of antibacterial and antifungal activities. In a study involving compounds related to chromenes, several exhibited strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 1.56 μM, demonstrating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Related Chromene Compounds
| Compound ID | Bacteria Tested | MIC (μM) |
|---|---|---|
| 8a | Staphylococcus aureus | 0.78 |
| 8d | Escherichia coli | 1.56 |
| 9a | Staphylococcus aureus | 1.00 |
| 9c | Candida albicans | 1.20 |
Anticancer Activity
The anticancer potential of chromene derivatives has been extensively studied. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells. The IC50 values for these compounds were reported between 0.39 to 4.85 μM, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of Chromene Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 14b | HepG2 | 2.62 |
| 14e | HeLa | 0.39 |
| Control | Doxorubicin | ~0.50 |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in inflammation and cancer cell proliferation. Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Case Studies
- Antibacterial Screening : A study screened various thiosemicarbazones derived from chromenes for antibacterial properties against Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives exhibited potent activity with low MIC values, suggesting a promising avenue for developing new antibiotics .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of chromene derivatives against breast cancer cell lines (BT474 and SKBR-3). The study found that specific substitutions on the chromene structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
